molecular formula C8H15N3 B13592388 2-(1,3-Dimethyl-1h-pyrazol-5-yl)-N-methylethan-1-amine

2-(1,3-Dimethyl-1h-pyrazol-5-yl)-N-methylethan-1-amine

Cat. No.: B13592388
M. Wt: 153.22 g/mol
InChI Key: MKHHFPJLCJHEBG-UHFFFAOYSA-N
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Description

2-(1,3-Dimethyl-1H-pyrazol-5-yl)-N-methylethan-1-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a dimethyl-substituted pyrazole ring and a methylethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dimethyl-1H-pyrazol-5-yl)-N-methylethan-1-amine typically involves the reaction of 1,3-dimethyl-1H-pyrazole with an appropriate alkylating agent. One common method is the alkylation of 1,3-dimethyl-1H-pyrazole with N-methyl-2-chloroethanamine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dimethyl-1H-pyrazol-5-yl)-N-methylethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: N-oxides of the pyrazole ring.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted amine derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1,3-Dimethyl-1H-pyrazol-5-yl)-N-methylethan-1-amine is largely dependent on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-1H-pyrazole: A precursor in the synthesis of 2-(1,3-Dimethyl-1H-pyrazol-5-yl)-N-methylethan-1-amine.

    N-Methyl-2-chloroethanamine: Another precursor used in the synthesis.

    3-Methyl-1H-pyrazol-5-yl derivatives:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a dimethyl-substituted pyrazole ring and a methylethanamine side chain makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

2-(2,5-dimethylpyrazol-3-yl)-N-methylethanamine

InChI

InChI=1S/C8H15N3/c1-7-6-8(4-5-9-2)11(3)10-7/h6,9H,4-5H2,1-3H3

InChI Key

MKHHFPJLCJHEBG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CCNC)C

Origin of Product

United States

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